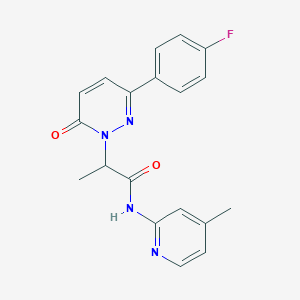

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide

Description

Significance of Pyridazinone Derivatives in Medicinal Chemistry Research

Pyridazinones, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, have garnered sustained interest due to their structural versatility and broad pharmacological profiles. These derivatives exhibit modifiable positions at C-3, C-4, and C-6, enabling systematic optimization for target engagement and pharmacokinetic properties. Historically, pyridazinones have demonstrated efficacy across multiple therapeutic domains, including cardiovascular regulation (e.g., levosimendan as a calcium sensitizer), anti-inflammatory interventions (e.g., emorfazone), and neurological modulation (e.g., gabazine as a GABA receptor antagonist).

Mechanistically, pyridazinones often act through enzyme inhibition, such as phosphodiesterase (PDE) isoforms III and IV, which regulate cyclic nucleotide signaling pathways implicated in inflammation and smooth muscle contraction. For instance, zardaverine, a prototypical pyridazinone, inhibits PDE III (IC₅₀ = 0.58 μM) and PDE IV (IC₅₀ = 0.17 μM), underscoring the scaffold’s capacity for dual-target activity.

Table 1: Representative Pyridazinone Derivatives and Their Pharmacological Activities

Position of 2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide in Contemporary Research

The integration of a 4-fluorophenyl group at position 3 and a 4-methylpyridin-2-yl-propanamide moiety at position 2 distinguishes this compound within the pyridazinone class. Fluorine substitution enhances electronegativity and bioavailability, often improving membrane permeability and metabolic resistance. The 4-methylpyridinyl group may facilitate interactions with hydrophobic enzyme pockets, as observed in related compounds showing histamine H₃ receptor antagonism (e.g., pyridazinone-phenethylamines with Ki < 50 nM).

Structurally, the propanamide linker provides conformational flexibility, potentially enabling dual engagement with catalytic and allosteric binding sites. This design mirrors trends in PDE inhibitor development, where side-chain modifications enhance isoform selectivity. Computational docking studies of analogous compounds suggest that the fluorophenyl group stabilizes aromatic stacking interactions with PDE4 tyrosine residues, while the pyridinyl moiety coordinates hydrogen bonds with active-site glutamates.

Overview of Academic Interest and Research Trajectory

Current investigations prioritize elucidating the compound’s molecular targets and structure-activity relationships (SAR). Key research directions include:

- Enzyme Inhibition Profiling : Screening against PDE isoforms, cyclooxygenase-2 (COX-2), and lipoxygenase (LOX) to identify primary mechanisms.

- Synthetic Optimization : Modifying the propanamide side chain’s length and substituents to balance potency and solubility.

- In Vivo Efficacy Models : Evaluating anti-inflammatory activity in carrageenan-induced edema assays and analgesic effects in acetic acid writhing tests, benchmarked against indomethacin.

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c1-12-9-10-21-17(11-12)22-19(26)13(2)24-18(25)8-7-16(23-24)14-3-5-15(20)6-4-14/h3-11,13H,1-2H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPAYDRRJZPRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazinone ring.

Introduction of the Fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyridazinone intermediate.

Attachment of the Methylpyridinyl Moiety: The final step involves the coupling of the pyridazinone derivative with a methylpyridinyl amine under amide bond formation conditions, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylpyridinyl moiety, forming N-oxides.

Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazinone.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as bromine (Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: N-oxides of the pyridazinone or pyridinyl moieties.

Reduction: Dihydropyridazinone derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Recent studies have highlighted the compound's potential in treating various diseases due to its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The anticancer properties of this compound have been investigated through several mechanisms:

-

Cell Line Studies : The compound has shown significant growth inhibition in various cancer cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498). For example:

- Leukemia (RPMI-8226) : Growth inhibition > 20%

- Non-Small Cell Lung Cancer (A549) : Growth inhibition > 15%

- Renal Cancer (A498) : Growth inhibition > 10%

Cell Line Type Cell Line Name Growth Inhibition (%) Leukemia RPMI-8226 >20 Non-Small Cell Lung Cancer A549 >15 Renal Cancer A498 >10 - Mechanism of Action : The compound appears to inhibit specific signaling pathways involved in cancer cell proliferation. The presence of the fluorinated phenyl group enhances lipophilicity, which improves cellular uptake and bioavailability.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects:

- Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Potential Therapeutic Applications : Its unique structure suggests it could be developed as a therapeutic agent for chronic inflammatory conditions.

- Case Study - In Vivo Models : Animal studies indicated significant reductions in inflammatory markers after administration of the compound compared to control groups.

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties:

-

Effectiveness Against Bacteria : In vitro studies have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) observed.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus <0.5 µg/mL Enterococcus faecalis <1 µg/mL - Mechanism of Action : The trifluoromethyl group enhances interaction with bacterial membranes, increasing permeability and leading to cell death.

Mechanism of Action

The mechanism by which 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide exerts its effects involves the inhibition of specific enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. In cancer cells, it might induce apoptosis through the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyridazinone Derivatives with Modified Aromatic Substituents

The target compound’s 4-fluorophenyl group distinguishes it from analogs such as N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide (Compound 84, ), which incorporates a 3-methoxybenzyl group and a 4-bromophenyl amide.

Table 1: Substituent Effects on Pyridazinone Derivatives

Antipyrine/Pyridazinone Hybrids

Compounds 6g and 6i–k (–4) share the pyridazinone-propanamide backbone but replace the 4-methylpyridin-2-yl group with antipyrine-derived moieties (e.g., 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl). For example:

- 6g : Substituted with a 4-fluorophenylpiperazinyl group, yielding a higher molecular weight (513.55 g/mol ) and IR C=O peaks at 1662 cm⁻¹ and 1628 cm⁻¹ .

- 6k: Features a 4-methylphenyl group on pyridazinone, with a melting point of 233–235°C and ESI-MS confirmation at 430.1868 [M+H]⁺ .

The target compound’s 4-methylpyridin-2-yl amide may offer improved solubility or receptor-binding specificity compared to bulkier antipyrine groups, though pharmacological data are lacking in the evidence.

Propanamide-Linked Fluorophenyl Derivatives

and describe fluorophenyl-containing propanamides like (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide. These compounds integrate imidazole or thiadiazocin rings, diverging significantly from the pyridazinone core in the target compound. Such structural variations highlight the versatility of fluorophenyl-propanamide motifs in drug design but underscore the target’s uniqueness in retaining the pyridazinone scaffold .

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural characteristics, including a fluorophenyl group and a pyridinyl moiety, suggest diverse pharmacological applications, including anti-inflammatory and anticancer effects.

- Molecular Formula : CHFNO

- Molecular Weight : 272.30 g/mol

- CAS Number : 853318-09-9

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anti-inflammatory Activity

Studies have shown that compounds similar to this one possess notable anti-inflammatory properties. The presence of the fluorine atom enhances lipophilicity, potentially increasing bioavailability and efficacy in inhibiting inflammatory pathways. This effect is crucial for conditions characterized by chronic inflammation.

2. Anticancer Potential

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways crucial for tumor growth and survival. In vitro studies have indicated that derivatives of this compound can induce apoptosis in various cancer cell lines.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory processes or cancer cell metabolism, thereby inhibiting their activity.

- Receptor Modulation : It may bind to cellular receptors, influencing signal transduction pathways that regulate cell proliferation and survival.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Interacts with enzymes critical for metabolism |

| Property | Value |

|---|---|

| Molecular Weight | 272.30 g/mol |

| CAS Number | 853318-09-9 |

| IUPAC Name | This compound |

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups. This suggests potential therapeutic applications in diseases such as arthritis and other inflammatory disorders. -

Case Study on Anticancer Activity :

In vitro assays using human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis at micromolar concentrations. Further studies are warranted to explore its efficacy in vivo.

Q & A

Q. What are the established synthetic routes for 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)propanamide, and how is purity validated?

Synthesis typically involves coupling pyridazinone and propanamide precursors via nucleophilic substitution or condensation reactions. For analogs, column chromatography (e.g., DCM-MeOH gradients) is used for purification, with yields ranging from 42% to 62% . Purity is validated via:

Q. How is the crystal structure of this compound resolved, and what software tools are recommended?

X-ray crystallography is the gold standard. Key steps include:

- Data collection : High-resolution diffraction (Mo/Kα radiation).

- Refinement : Using SHELXL for small-molecule refinement, leveraging its robustness for handling twinned data or high thermal motion .

- Validation : Check geometric parameters (e.g., bond lengths, angles) against databases like Cambridge Structural Database. For analogs, Acta Crystallographica reports detail torsion angles and intermolecular interactions (e.g., π-π stacking in fluorophenyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and computational data for this compound?

Conflicts (e.g., NMR shifts vs. DFT-predicted values) arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies:

- Variable-temperature NMR : Probe conformational flexibility (e.g., hindered rotation of substituents) .

- DFT optimization : Compare gas-phase and solvent (e.g., DMSO) models using Gaussian or ORCA, adjusting for implicit solvation .

- Mass spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO or fluorophenyl groups) .

Q. What strategies optimize the synthetic yield of this compound while minimizing side products?

Key considerations:

- Catalyst selection : Use Pd-based catalysts for coupling reactions (e.g., Suzuki for fluorophenyl incorporation) .

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for pyridinyl amines) .

- Reaction monitoring : Employ LC-MS to track intermediates and adjust stoichiometry dynamically .

Q. How does substituent variation (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

- Fluorophenyl groups : Enhance metabolic stability and receptor binding via hydrophobic/electrostatic interactions .

- Pyridinyl modifications : Methyl groups at position 4 improve solubility without compromising target affinity (e.g., kinase inhibition) .

- Docking studies : Use AutoDock Vina to predict binding modes to targets like COX-2 or PDE4, correlating with in vitro assays .

Q. What methodological challenges arise in pharmacokinetic (PK) studies of this compound?

Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.